2-[4-(3,5-difluorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two benzyl groups, which are aromatic rings attached to a methylene (-CH2-) group. One of the benzyl groups is difluorinated, meaning it has two fluorine atoms attached, while the other is monofluorinated .
Molecular Structure Analysis
The presence of the piperazine ring could impart basicity to the molecule, as nitrogen atoms can donate electron pairs. The fluorinated benzyl groups are likely to be somewhat electron-withdrawing, which could affect the reactivity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing piperazine rings are often involved in reactions with acids, where they can act as bases. The benzyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the fluorine atoms on the benzyl rings. Fluorine is highly electronegative, so these atoms could significantly affect the compound’s polarity, solubility, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[(3,5-difluorophenyl)methyl]-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O/c21-17-9-15(10-18(22)11-17)12-24-6-7-25(19(14-24)5-8-26)13-16-3-1-2-4-20(16)23/h1-4,9-11,19,26H,5-8,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMKRIQIAKSCNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC(=CC(=C2)F)F)CCO)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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